molecular formula C14H14N4O B13342573 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B13342573
M. Wt: 254.29 g/mol
InChI Key: PHKRXAITPSVLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one (CAS 1181245-09-9) is a chemical compound with the molecular formula C14H14N4O and a molecular weight of 254.29 g/mol. It is a derivative of the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known to mimic purine bases, which allows its derivatives to interact with a variety of biological targets . This specific aminomethyl-functionalized derivative presents a key handle for further chemical modification, making it a valuable building block for the synthesis of more complex molecules for research. Compounds based on the pyrazolo[3,4-b]pyridine core have been extensively investigated and reported in scientific literature for a wide spectrum of biological activities. These activities include serving as potential vasodilators, hypotensive agents, HIV reverse transcriptase inhibitors, protein kinase inhibitors, antiallergic, and antioxidant agents . Furthermore, such fused heterocycles are of significant interest in neurodegenerative disease research, having been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are targets in Alzheimer's disease therapy . The presence of the aminomethyl group at the 5-position enhances the potential of this compound to be used in the development of novel CDK2 inhibitors, as similar pyrazolopyrimidine scaffolds have shown promising antitumor activities by this mechanism . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

5-(aminomethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C14H14N4O/c1-9-12-7-10(8-15)14(19)16-13(12)18(17-9)11-5-3-2-4-6-11/h2-7H,8,15H2,1H3,(H,16,19)

InChI Key

PHKRXAITPSVLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C(=O)N2)CN)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves the reaction of 5-aminopyrazoles with various aldehydes or ketones under acidic or neutral conditions. One effective method includes the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions, followed by the elimination of a benzamide molecule in a superbasic medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves multi-step processes with careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aminomethyl Group

The primary amine (-CH2NH2) undergoes nucleophilic reactions with electrophiles. Key transformations include:

Reaction with Aldehydes/Ketones

  • Mechanism: Schiff base formation via condensation, followed by reduction to secondary amines.

  • Example: Reaction with 2-(trifluoromethyl)benzaldehyde in methanol with triethylamine yields N-(3-(trifluoromethyl)benzyl) derivatives .

SubstrateReagents/ConditionsProductYield
2-(trifluoromethyl)benzaldehydeEt3N, MeOH, NaBH(OAc)33-methyl-5-((3-(trifluoromethyl)benzylamino)methyl)-1-phenyl-6H-pyrazolo[3,4-b]pyridin-6-one65%

Alkylation

  • Mechanism: Reaction with alkyl halides (e.g., methyl iodide) in DMF using K2CO3 as a base .

  • Product: Methoxy-substituted derivatives (e.g., ethyl 6-methoxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) .

Condensation Reactions Involving the Pyrazolo-Pyridine Core

The bicyclic system participates in cyclocondensation to form extended heterocycles:

With Malononitrile

  • Mechanism: Michael addition followed by cyclization and aromatization .

  • Example: Reaction with malononitrile under basic conditions generates fused pyridopyrimidine derivatives .

ReagentsConditionsProduct TypeKey Intermediate
Malononitrile, NH4OAcEtOH, refluxPyridopyrimidine(E)-6-benzylidene-3-methyl-1-phenyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Functionalization via Electrophilic Aromatic Substitution

The phenyl ring at position 1 undergoes halogenation and nitration:

Nitration

  • Conditions: HNO3/H2SO4 at 0–5°C.

  • Regioselectivity: Para-substitution dominates due to steric hindrance from the bicyclic core.

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the pyrazolo-pyridine scaffold undergoes degradation:

Acid Hydrolysis

  • Mechanism: Cleavage of the pyridone ring in HCl/H2O at 100°C produces 3-methyl-1-phenylpyrazole-5-amine and glyoxylic acid derivatives.

Coordination Chemistry

The compound acts as a ligand for transition metals via:

  • Pyridone Oxygen: Binds to Cu(II) or Fe(III) in neutral conditions.

  • Amino Group: Forms complexes with Pt(II) under basic conditions.

Metal SaltSolventComplex StructureApplication
CuCl2·2H2OEtOH/H2O[Cu(L)2Cl2]Catalytic oxidation studies

Biological Activity-Driven Modifications

Derivatives exhibit cytotoxicity via apoptosis induction. Key structural modifications include:

  • Side Chain Elongation: Adding hydrophobic groups (e.g., trifluoromethylbenzyl) enhances membrane permeability .

  • Methoxy Substitution: Improves metabolic stability .

Physical and Spectroscopic Data

  • Molecular Formula: C14H16N4O

  • UV-Vis (MeOH): λmax 268 nm (π→π* transition)

  • 1H NMR (DMSO-d6): δ 8.21 (d, J=7.5 Hz, 2H, Ph), 4.12 (s, 2H, CH2NH2), 2.45 (s, 3H, CH3)

This compound’s versatility in nucleophilic, electrophilic, and coordination reactions makes it a valuable scaffold in medicinal chemistry. Ongoing research focuses on optimizing its pharmacokinetic profile through targeted substitutions .

Scientific Research Applications

5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it has been found to bind to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrazolo[3,4-b]pyridin-6-one core allows for extensive substitution at positions 4, 5, and 7, leading to diverse derivatives with varied physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Positions) Molecular Formula Key Features Reference
4-(4-Chlorophenyl)-3-methyl-1-phenyl-... 4-Cl-Ph, 3-Me, 1-Ph C₁₉H₁₄ClN₃O Enhanced lipophilicity due to chloro substituent; m.p. 228–229 °C
5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl- 5-Cl, 4-CH₂Cl, 3-Me, 1-Ph C₁₄H₁₁Cl₂N₃O Increased steric bulk; potential electrophilic reactivity at CH₂Cl
5-Cyano-3-methyl-1,4-diphenyl-... 5-CN, 4-Ph, 3-Me, 1-Ph C₂₁H₁₄N₄O Electron-withdrawing cyano group; lower m.p. (134–136 °C)
7-(2-Aminoethyl)-1,3,4-trimethyl-... 7-CH₂CH₂NH₂, 1,3,4-Me C₁₁H₁₇N₅O Aminoethyl side chain improves aqueous solubility; IR: 3429 cm⁻¹ (NH₂)
3-Amino-1,5-diphenyl-... 3-NH₂, 1,5-Ph C₁₈H₁₄N₄O Amino group at position 3 enables hydrogen bonding; m.p. 233–236 °C

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CN) at position 5 reduce melting points compared to the aminomethyl derivative, likely due to decreased crystallinity .
  • Chloromethyl substituents introduce reactivity hotspots for further functionalization, as seen in electrophilic substitution reactions .

Comparative Efficiency :

  • Ultrasound methods outperform microwave irradiation in yield (95% vs. 60%) for certain derivatives .
  • Ionic liquids enable milder conditions (80 °C) compared to high-temperature DMSO-based reactions (150 °C) .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target compound’s aminomethyl group likely shows NH stretching near 3429 cm⁻¹, similar to 7-(2-aminoethyl) derivatives . Carbonyl (C=O) stretches appear at ~1647 cm⁻¹ across derivatives, consistent with the pyridinone core .
  • NMR Data :
    • Methyl groups at position 3 resonate at δ 1.54–2.10 ppm in ¹H NMR .
    • Aromatic protons in phenyl substituents display complex splitting patterns (δ 7.29–8.10 ppm) .

Limitations :

  • Chlorinated derivatives (e.g., 4-(4-chlorophenyl)) may face toxicity concerns .
  • The aminomethyl group’s basicity could influence pharmacokinetics, warranting further ADMET studies.

Biological Activity

5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis

The compound can be synthesized through various methods involving multi-component reactions. A notable approach includes the one-pot synthesis involving phenyl hydrazine and appropriate aldehydes under catalytic conditions. This method not only streamlines the synthesis process but also enhances yield and purity, making it suitable for further biological evaluation .

Biological Activity Overview

The biological activities of 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one have been investigated in several studies. Key areas of focus include:

  • Anticancer Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values indicating potent inhibition of cell growth in A549 lung cancer cells and MCF-7 breast cancer cells. These effects are often linked to apoptosis induction and cell cycle arrest mechanisms .
  • Enzyme Inhibition : The compound has been reported to inhibit specific kinases involved in cancer progression, such as p38 MAPK and Aurora-A kinase. This inhibition contributes to its anticancer properties by disrupting signaling pathways critical for tumor growth and survival .

Case Studies

Several case studies illustrate the compound's efficacy:

  • In Vitro Studies : Research demonstrated that 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one induced apoptosis in A549 cells through the activation of caspase pathways. The study reported a reduction in PCNA levels, indicating decreased cell proliferation alongside increased markers of apoptosis such as cleaved PARP .
  • Structure-Activity Relationship (SAR) : A series of derivatives were synthesized to evaluate their biological activity compared to the parent compound. Modifications at specific positions on the pyrazolo ring significantly influenced potency against cancer cells, highlighting the importance of structural variations in enhancing therapeutic efficacy .

Data Tables

To summarize key findings regarding the compound's biological activity:

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeA54936.12Apoptosis induction via caspase activation
Kinase InhibitionAurora-A0.16Disruption of signaling pathways
CytotoxicityMCF-70.46Induction of autophagy without apoptosis

Q & A

Q. What are the common synthetic routes for 5-(Aminomethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves cyclocondensation reactions between pyrazole amines and activated carbonyl derivatives. For example:

  • Route 1: React 3-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under reflux with trifluoroacetic acid (TFA) catalysis. This forms the pyrazolo[3,4-b]pyridine core via nucleophilic attack and cyclization .
  • Route 2: Use ionic liquids (e.g., [bmim][BF4]) as solvents to enhance reaction efficiency. Aldehydes and ethyl cyanoacetate are first condensed, followed by addition of 5-amino-3-methyl-1-phenylpyrazole and FeCl3·6H2O as a catalyst .

Key intermediates:

  • Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate (precursor for electrophilic carbonyl activation).
  • 5-Amino-3-methyl-1-phenylpyrazole (nucleophilic component for ring closure).

Table 1: Representative Synthesis Conditions

MethodSolventCatalystTemperatureYieldReference
Route 1TolueneTFAReflux65–75%
Route 2[bmim][BF4]FeCl3·6H2O80°C70–80%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR: Prioritize signals for the aminomethyl group (δ ~4.2–4.5 ppm for -CH2NH2) and the pyridin-6-one carbonyl (δ ~165–170 ppm in 13C NMR). For example, in related pyrazolo[3,4-b]pyridines, the phenyl group protons appear as multiplet signals at δ 7.3–7.8 ppm .
  • IR Spectroscopy: Confirm the presence of NH2 (stretch ~3350 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) .
  • UV-Vis: Monitor π→π* transitions in the pyridine ring (λmax ~270–290 nm) .

Critical Data:

  • Melting Point: Used to assess purity (e.g., 133°C for a derivative in ).
  • Mass Spectrometry (LCMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 295.1 for a related structure ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the regioselectivity of pyrazolo[3,4-b]pyridine formation?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) or ionic liquids ([bmim][BF4]) enhance solubility of intermediates and reduce side reactions .
  • Catalyst Screening: TFA is effective for cyclization, but Lewis acids like FeCl3 improve yields in multi-step reactions .
  • Temperature Control: Lower temperatures (e.g., 60°C) favor kinetic control, reducing byproducts like dimerized intermediates .

Validation: Compare 1H NMR spectra of crude products to assess regiochemical purity. For example, in , the singlet at δ 4.79 ppm (pyran H) confirms correct cyclization.

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Purity Assessment: Use HPLC (e.g., C18 column, ammonium acetate buffer pH 6.5) to detect impurities >0.1% .
  • Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (DMSO ≤0.1% v/v) .
  • Structural Confirmation: Re-synthesize disputed compounds using published protocols (e.g., ) and compare activity data.

Case Study: A derivative with conflicting IC50 values was re-evaluated after confirming purity via DSC/TGA (decomposition range 192–196°C) .

Q. How can computational methods guide the design of novel derivatives with enhanced properties?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Prioritize derivatives with hydrogen bonds to key residues (e.g., hinge region) .
  • DFT Calculations: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents on the phenyl ring lower LUMO energy, enhancing electrophilicity .
  • SAR Analysis: Systematically modify substituents (e.g., 4-Cl vs. 4-OCH3 on the phenyl group) and correlate with activity data from .

Q. What analytical approaches validate degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (80°C, 48 hr), acid (0.1 M HCl), or UV light, then analyze via:
    • LC-HRMS: Identify degradation products (e.g., hydrolyzed pyridinone via +18 Da mass shift).
    • NMR: Detect new peaks (e.g., δ 2.1 ppm for acetic acid in acid-hydrolyzed samples) .

Example: A derivative showed 5% degradation after 24 hr at pH 2, with LCMS confirming cleavage of the aminomethyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.